

Application Note: High-Sensitivity UPLC-MS/MS Analysis of Pemetrexed in Human Plasma

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Compound of Interest

Compound Name: Pemetrexed-13C5 Disodium Salt

Cat. No.: B1162069

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Abstract & Introduction

Pemetrexed (Alimta®) is a multi-targeted antifolate chemotherapy agent widely used in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] It functions by inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), thereby disrupting folate-dependent metabolic processes essential for cell replication.

Precise quantification of Pemetrexed in biological matrices is critical for Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies, particularly to manage its narrow therapeutic index and severe hematologic toxicity. While HPLC-UV methods exist, they often lack the sensitivity and specificity required for low-dose PK studies.

This Application Note details a robust, self-validating UPLC-MS/MS protocol for the quantification of Pemetrexed in human plasma. The method utilizes **Pemetrexed-13C5 Disodium Salt** as a stable isotopically labeled internal standard (SIL-IS), ensuring superior correction for matrix effects and ionization variability compared to structural analogs like Methotrexate.

Key Methodological Advantages

- Specificity: Utilization of Pemetrexed-13C5 corrects for specific matrix suppression events in electrospray ionization (ESI).
- Speed: 5-minute run time suitable for high-throughput clinical batches.
- Sensitivity: Lower Limit of Quantification (LLOQ) of 2.0 ng/mL (PPT) or 0.1 ng/mL (SPE).

Materials & Reagents

Chemical Standards

- Analyte: Pemetrexed Disodium (purity >99%).^[3]
- Internal Standard (IS): **Pemetrexed-13C5 Disodium Salt** (Label: Glutamic acid-13C5).
 - Note: The 13C5 label is typically located on the glutamic acid moiety. This impacts the selection of MRM transitions (see Section 4).

Reagents

- Acetonitrile (ACN): LC-MS Grade.^[4]
- Water: Milli-Q or LC-MS Grade.
- Formic Acid (FA): LC-MS Grade (Optima™ or equivalent).
- Ammonium Formate: LC-MS Grade.
- Blank Human Plasma: K2EDTA or Lithium Heparin as anticoagulant.

Instrumentation & Chromatographic Conditions

Liquid Chromatography (UPLC)^{[4][5][6][7][8][9]}

- System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.
- Column: Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

- Column Temperature: 40°C.
- Autosampler Temperature: 10°C (Critical for stability).
- Injection Volume: 2-5 µL.

Mobile Phase Gradient[4][9]

- Mobile Phase A: 0.1% Formic Acid in Water.[4][5][6]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.00	95	5	Initial
0.50	95	5	Hold
2.50	5	95	Linear
3.50	5	95	Wash
3.60	95	5	Re-equilibrate
5.00	95	5	End

Mass Spectrometry (MS/MS)[1][2][4][5][6][7][8][11]

- System: Sciex Triple Quad™ 5500+ or Thermo TSQ Altis.
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
- Scan Type: Multiple Reaction Monitoring (MRM).[7]

MRM Transitions

Pemetrexed fragmentation typically involves the cleavage of the amide bond, resulting in the loss of the glutamic acid moiety.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Role	Collision Energy (eV)
Pemetrexed	428.2 [M+H] ⁺	281.2	Quantifier	25
428.2	253.1	Qualifier	35	
Pemetrexed-13C5	433.2 [M+H] ⁺	281.2	Quantifier	25



Critical Mechanism Note: The Pemetrexed-13C5 IS typically carries the label on the glutamic acid chain. The transition 433.2 → 281.2 represents the loss of the labeled glutamic acid (mass ~152), leaving the unlabeled pyrrolopyrimidine core (mass 281.2). Although the product ion is identical to the analyte, the precursor ions (428.2 vs 433.2) are resolved by Q1, ensuring specificity.

Sample Preparation Protocol

We recommend Protein Precipitation (PPT) for routine therapeutic monitoring due to its speed and cost-effectiveness. For microdosing studies requiring higher sensitivity, Solid Phase Extraction (SPE) is preferred.

Protocol A: Protein Precipitation (Standard)

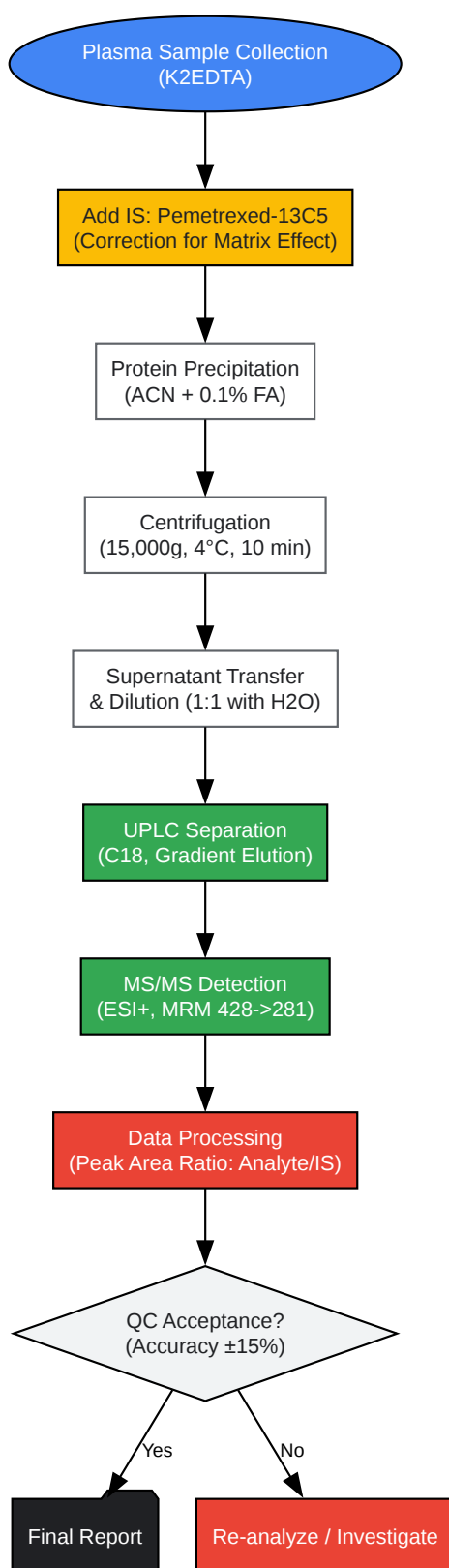
Suitable for Range: 10 – 5000 ng/mL

- Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL Eppendorf tube or 96-well plate.
- IS Addition: Add 20 µL of Internal Standard Working Solution (500 ng/mL Pemetrexed-13C5 in 50% Methanol).
- Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid).

- Vortex: Mix vigorously for 30 seconds.
- Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial/plate.
- Dilution (Optional): Dilute with 100 µL of Mobile Phase A (Water/0.1% FA) to improve peak shape.
- Inject: Inject 5 µL into UPLC-MS/MS.

Workflow Visualization

The following diagram outlines the logical flow of the analytical procedure, highlighting the critical decision points for Quality Control (QC).



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Figure 1: Step-by-step bioanalytical workflow for Pemetrexed quantification ensuring data integrity.

Method Validation & Performance

This method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) or EMA Guidelines.

Linearity & Range

- Range: 5.0 – 5000 ng/mL.[4][8]
- Model: Weighted linear regression ($1/x^2$).
- Acceptance: $r^2 > 0.995$.

Accuracy & Precision

- Intra-day: CV < 15% (20% at LLOQ).[4]
- Inter-day: CV < 15% (20% at LLOQ).[4]
- Accuracy: Mean concentration within $\pm 15\%$ of nominal.

Matrix Effect & Recovery[1][4][12]

- Matrix Factor (MF): Calculate IS-normalized MF. It should be close to 1.0 (0.85 – 1.15), indicating the Pemetrexed- $^{13}\text{C}_5$ effectively compensates for ion suppression.
- Recovery: > 80% using the PPT method described.

Stability

- Bench-top: Stable for 6 hours at room temperature.
- Autosampler: Stable for 48 hours at 10°C .
- Long-term: Stable for >3 months at -80°C .
- Freeze-Thaw: Stable for 3 cycles (-80°C to RT).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
High Backpressure	Protein carryover or column clogging	Ensure centrifugation is sufficient (15k g). Use a guard column.
Peak Tailing	pH mismatch or column aging	Ensure Mobile Phase A is pH < 3.0 (0.1% FA). Replace column.
Low Sensitivity	Ion suppression	Switch to SPE or dilute sample further. Check source cleaning.
IS Interference	Cross-talk	Ensure Q1 resolution is set to "Unit" or "High". Verify IS purity.

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